molecular formula C14H20O B1218147 Tmtcu CAS No. 23665-58-9

Tmtcu

Cat. No.: B1218147
CAS No.: 23665-58-9
M. Wt: 204.31 g/mol
InChI Key: LWVWPPJYFRRTPR-UHFFFAOYSA-N
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Description

The compound “Tmtcu” is a chemical substance with the molecular formula C_10H_14N_2O_2S. It is known for its unique properties and applications in various scientific fields. This compound is often used in research due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tmtcu typically involves the reaction of 2-methyl-3-thiophenecarboxaldehyde with urea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using larger reaction vessels, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tmtcu undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiophene ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Tmtcu has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tmtcu involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-thiophenecarboxaldehyde: A precursor in the synthesis of Tmtcu.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1,1,6a-trimethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-13(2)11-7-9-6-10(15)4-5-14(9,3)8-12(11)13/h6,11-12H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVWPPJYFRRTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC3(CCC(=O)C=C3C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946481
Record name 1,1,6a-Trimethyl-1,1a,2,5,6,6a,7,7a-octahydro-4H-cyclopropa[b]naphthalen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23665-58-9
Record name 1,4,4-Trimethyltricyclo(5.4.0.0(3,5))undec-7-en-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023665589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,6a-Trimethyl-1,1a,2,5,6,6a,7,7a-octahydro-4H-cyclopropa[b]naphthalen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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